molecular formula C10H10FN3 B138561 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine CAS No. 126417-81-0

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B138561
CAS No.: 126417-81-0
M. Wt: 191.2 g/mol
InChI Key: GHWUZPAXOSXMQB-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group at the 3-position, a methyl group at the 1-position, and an amine group at the 5-position of the pyrazole ring. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylhydrazine with 3-methyl-1-phenyl-1H-pyrazol-5-ol in the presence of a catalyst such as Nano-ZnO . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. The use of heterogeneous catalysts like Amberlyst-70 can also enhance the efficiency and eco-friendliness of the process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, especially at positions ortho and para to the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.

    Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) under mild conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to other fluorinated pyrazoles, 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 1-position and the amine group at the 5-position enhances its versatility in synthetic applications and its potential as a pharmacological agent.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3/c1-14-10(12)6-9(13-14)7-2-4-8(11)5-3-7/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWUZPAXOSXMQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424340
Record name 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126417-81-0
Record name 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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